Cas no 376618-71-2 (1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide)

1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide
- 376618-71-2
- 1-methyl-4-nitropyrazole-3-carbohydrazide
- BBL039472
- E76019
- MFCD00464012
- SB86262
- SCHEMBL18049578
- CS-0151195
- EN300-227733
- STK348753
- BS-49434
- AKOS015921967
- AKOS000304321
- 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
-
- MDL: MFCD00464012
- インチ: InChI=1S/C5H7N5O3/c1-9-2-3(10(12)13)4(8-9)5(11)7-6/h2H,6H2,1H3,(H,7,11)
- InChIKey: FDNHAKFWMLAFFD-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 185.05488910g/mol
- どういたいしつりょう: 185.05488910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 119Ų
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM519190-100mg |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 100mg |
$77 | 2022-06-11 | |
Enamine | EN300-227733-0.25g |
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 0.25g |
$513.0 | 2024-06-20 | |
abcr | AB408201-500 mg |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 500MG |
€264.80 | 2022-03-24 | ||
Enamine | EN300-227733-2.5g |
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 2.5g |
$1089.0 | 2024-06-20 | |
Chemenu | CM519190-1g |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 1g |
$256 | 2022-06-11 | |
abcr | AB408201-5 g |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 5g |
€752.70 | 2022-03-24 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IS123-200mg |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 200mg |
851.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221835-50mg |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 50mg |
¥16524.00 | 2024-05-16 | |
Enamine | EN300-227733-5.0g |
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 5.0g |
$1614.0 | 2024-06-20 | |
Enamine | EN300-227733-10.0g |
1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
376618-71-2 | 95% | 10.0g |
$2393.0 | 2024-06-20 |
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazideに関する追加情報
Introduction to 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS No. 376618-71-2)
1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS No. 376618-71-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as MNPHC, has garnered attention due to its unique structural features and chemical properties, making it a valuable candidate for the development of novel drugs and materials.
The molecular structure of 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide consists of a pyrazole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carbohydrazide moiety at the 3-position. This combination of functional groups imparts specific reactivity and biological activity, which are crucial for its applications in medicinal chemistry and materials science.
In recent years, extensive research has been conducted to explore the potential of 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide. One of the key areas of interest is its use as an intermediate in the synthesis of various bioactive compounds. The nitro group in the molecule can be reduced to an amino group, which can then participate in further chemical reactions to form derivatives with diverse biological activities. This versatility makes MNPHC an attractive starting material for the development of new pharmaceuticals.
Another significant application of 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide is in the field of antifungal agents. Studies have shown that compounds derived from MNPHC exhibit potent antifungal activity against a wide range of fungal pathogens. For instance, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of MNPHC demonstrated excellent inhibitory effects against Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for numerous infections.
Beyond its antifungal properties, 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide has also shown promise in the treatment of parasitic infections. Research conducted by a team at the University of California found that certain derivatives of MNPHC were effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness. These findings highlight the broad-spectrum activity of compounds derived from MNPHC, making them potential candidates for the development of new antiparasitic drugs.
In addition to its biological applications, 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide has been explored for its use in materials science. The unique electronic properties and thermal stability of this compound make it suitable for applications in polymer science and nanotechnology. For example, researchers at the Massachusetts Institute of Technology have developed novel polymers incorporating MNPHC as a monomer unit, resulting in materials with enhanced mechanical strength and thermal resistance.
The synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves several steps, including the formation of the pyrazole ring, introduction of the methyl and nitro groups, and finally, attachment of the carbohydrazide moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. A commonly used method involves the reaction of 4-nitrophenylhydrazine with methyl acetoacetate followed by cyclization to form the pyrazole ring.
The safety and environmental impact of compounds like MNPHC are critical considerations in their development and application. Extensive toxicological studies have been conducted to ensure that these compounds are safe for use in pharmaceuticals and other products. Additionally, efforts are being made to develop more sustainable synthetic methods that minimize environmental impact while maintaining high yields and purity.
In conclusion, 1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide (CAS No. 376618-71-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and beyond. Its unique structural features and chemical properties make it an invaluable resource for researchers aiming to develop novel drugs and advanced materials. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility and impact.
376618-71-2 (1-Methyl-4-nitro-1H-pyrazole-3-carbohydrazide) 関連製品
- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)
- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)
- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
